molecular formula C18H18N2O4 B2710277 N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)furan-2-carboxamide CAS No. 1040657-62-2

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)furan-2-carboxamide

Cat. No.: B2710277
CAS No.: 1040657-62-2
M. Wt: 326.352
InChI Key: AQEXBCQLBFACLJ-UHFFFAOYSA-N
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Description

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)furan-2-carboxamide is a synthetic small molecule featuring a fused indoline core substituted at the 6-position with a furan-2-carboxamide group and at the 1-position with a tetrahydrofuran-2-carbonyl moiety. The compound’s structural complexity may influence solubility, metabolic stability, and binding affinity compared to simpler analogs .

Properties

IUPAC Name

N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c21-17(15-3-1-9-23-15)19-13-6-5-12-7-8-20(14(12)11-13)18(22)16-4-2-10-24-16/h1,3,5-6,9,11,16H,2,4,7-8,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEXBCQLBFACLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)furan-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)furan-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. For instance, a study highlighted its effectiveness comparable to established chemotherapeutic agents like cisplatin, suggesting its potential as a novel treatment option in oncology .

Antimicrobial Properties

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Research indicates that it can inhibit the growth of certain bacterial strains, suggesting its utility in developing new antibiotics or adjunct therapies for infectious diseases . The mechanism of action appears to involve interference with bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

Organic Synthesis

Synthetic Intermediates

This compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reaction pathways, including amide bond formation and cyclization reactions. This compound's ability to undergo transformations while maintaining structural integrity makes it valuable in designing new chemical entities .

Vinylogous Reactions

The compound has been applied in vinylogous reactions, where it acts as a nucleophile in reactions with electrophiles. This application is particularly relevant in synthesizing heterocycles and other complex organic structures, showcasing its importance in synthetic organic chemistry .

Material Science

Polymer Chemistry

In material science, this compound has been explored for its potential use in polymer chemistry. Its unique functional groups allow for incorporation into polymer matrices, which can enhance the properties of the resulting materials, such as thermal stability and mechanical strength. Research is ongoing to evaluate the performance of these materials in practical applications .

Case Studies and Research Findings

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in cancer cells; cytotoxicity comparable to cisplatin ,
Antimicrobial PropertiesInhibits growth of specific bacterial strains; potential for antibiotic development
Synthetic IntermediatesVersatile building block for complex organic synthesis; stable under various conditions
Polymer ChemistryEnhances properties of polymer matrices; ongoing research into practical applications

Mechanism of Action

The mechanism of action of N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Modifications

The compound’s uniqueness lies in its indoline scaffold combined with tetrahydrofuran and furan carboxamide groups. Below is a comparative analysis with structurally related carboxamide derivatives:

Table 1: Structural and Functional Comparison of Carboxamide Analogs
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications References
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)furan-2-carboxamide Indoline - 1-position: Tetrahydrofuran-2-carbonyl
- 6-position: Furan-2-carboxamide
~370 (estimated) Hypothesized enhanced conformational flexibility; potential kinase inhibition (inferred from similar scaffolds)
N-(2-Iodo-4,6-dimethylphenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)furan-2-carboxamide (6Z) Phenyl - 2-Iodo-4,6-dimethylphenyl
- Pyridin-2-yl ethyl group
Not reported Iodo substituent may improve halogen bonding; pyridine enhances solubility
5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide (Compound 63b) Indole - 5-Bromo
- 7-Fluoro
- N-methyl-N-phenyl
~347 (calculated) Halogenation (Br/F) enhances metabolic stability; potential anticancer activity
N-[3-(2-methoxyethyl)-4,5-dimethyl-1,3-thiazol-2-ylidene]-2,2,3,3-tetramethylcyclopropane-1-carboxamide Thiazole - 2-Methoxyethyl
- Tetramethylcyclopropane
~349 (calculated) Thiazole core may confer antimicrobial activity; cyclopropane enhances rigidity

Key Differences and Implications

The tetrahydrofuran carbonyl group introduces a chiral center and ether oxygen, improving water solubility relative to morpholine or cyclohexyl derivatives .

Substituent Effects :

  • Halogenation : Bromo/fluoro substitutions in Compound 63b enhance lipophilicity and binding to hydrophobic enzyme pockets, a feature absent in the target compound .
  • Heterocyclic Diversity : The furan-2-carboxamide group is shared with Compound 6Z, but the latter’s iodo and pyridine groups may improve target selectivity via steric and electronic effects .

Analytical Data :

  • While LC/MS data for the target compound is unavailable, analogs like Compound 63c (m/z 386 [M+H]⁺, retention time 3.17 min) demonstrate typical characterization protocols for carboxamides .

Biological Activity

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)furan-2-carboxamide, a compound with the molecular formula C₁₄H₁₅N₃O₃ and a molecular weight of approximately 273.29 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, supported by relevant data tables and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps, including the formation of the tetrahydrofuran ring and the indole moiety. The reaction conditions require careful control over temperature, solvent choice, and reaction time to ensure high yield and purity. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Structural Analysis

The compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its unique structure combines functional groups critical for biological activity, particularly in drug development contexts.

Biological Activity

Research into the biological activity of this compound indicates a range of potential therapeutic effects:

Anticancer Activity

Studies have shown that derivatives of indole compounds exhibit significant anticancer properties. A study reported that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Neuroprotective Effects

Research has indicated that indole derivatives can possess neuroprotective properties. For instance, compounds structurally related to this compound showed promising results in inhibiting neuroinflammation and oxidative stress in neuronal cells . These findings suggest a mechanism involving the modulation of inflammatory pathways, potentially beneficial for conditions like Alzheimer's disease.

Enzyme Inhibition

The compound may also act as an inhibitor for certain enzymes associated with disease processes. Inhibitory studies have revealed that related compounds can effectively inhibit acetylcholinesterase (AChE), an enzyme involved in neurodegenerative disorders . This inhibition is crucial for developing treatments aimed at enhancing cholinergic function in neurodegenerative diseases.

Case Studies and Research Findings

Study Focus Findings
Study 1Anticancer ActivityCompounds similar to this compound showed IC50 values indicating significant cytotoxicity against cancer cell lines .
Study 2NeuroprotectionDemonstrated ability to reduce neuroinflammation in vitro, with mechanisms involving inhibition of NF-kB signaling pathways .
Study 3Enzyme InhibitionRelated compounds exhibited competitive inhibition against AChE with IC50 values ranging from 0.23 μM to 0.5 μM .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)furan-2-carboxamide, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves coupling indoline-6-carboxylic acid derivatives with tetrahydrofuran-2-carbonyl chloride, followed by amidation with furan-2-carboxamide. Key intermediates (e.g., indoline-6-carboxylic acid) should be verified via ¹H/¹³C NMR, IR spectroscopy, and elemental analysis to confirm purity and structural integrity. Indole-carboxylic acid derivatives (e.g., indole-5- and -6-carboxylic acids) are commercially available, as noted in reagent catalogs .

Q. How can crystallographic data for this compound be obtained, and what software is suitable for refinement?

  • Methodology : Single-crystal X-ray diffraction is the gold standard. Use SHELX (specifically SHELXL for refinement) to resolve structural ambiguities. SHELX’s robustness in handling small-molecule data, even with twinned or high-resolution datasets, ensures accurate bond-length and angle determinations . For example, related furan-carboxamide structures have been resolved with R-factors < 0.05 using SHELXL .

Q. What spectroscopic techniques are critical for confirming the compound’s identity?

  • Methodology :

  • FT-IR : Validate carbonyl (C=O) stretches (~1650–1750 cm⁻¹) from the amide and tetrahydrofuran groups.
  • NMR : ¹H NMR should resolve indoline aromatic protons (δ 6.5–8.0 ppm) and furan protons (δ 6.0–7.5 ppm). ¹³C NMR confirms carbonyl carbons (δ ~160–180 ppm).
  • UV-Vis : Detect π→π* transitions in aromatic/heterocyclic regions (~250–300 nm) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) complement experimental data in predicting electronic properties?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can predictfrontier molecular orbitals (HOMO/LUMO) , vibrational frequencies, and charge distribution. Compare computed IR/Raman spectra with experimental data to validate models. For example, DFT studies on analogous furan-carboxamides achieved <5% deviation in vibrational assignments .

Q. What strategies resolve contradictions between crystallographic data and computational structural predictions?

  • Methodology : Discrepancies (e.g., bond-length variations >0.02 Å) may arise from crystal-packing effects or solvent interactions. Use Hirshfeld surface analysis to quantify intermolecular forces in the crystal lattice. Cross-validate with molecular dynamics simulations under ambient conditions .

Q. How can the compound’s biological activity be mechanistically explored in drug discovery contexts?

  • Methodology : Target engagement studies (e.g., enzyme inhibition assays) should be paired with molecular docking (AutoDock Vina, Schrödinger) to map binding interactions. For instance, furan-carboxamides have shown VEGFR-2 inhibition via hydrogen bonding with kinase domains . Toxicity profiling (e.g., mitochondrial dysfunction assays) is critical, as related indolinecarboxamides exhibit pleiotropic effects .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

  • Methodology : Monitor chiral intermediates via chiral HPLC or circular dichroism. Tetrahydrofuran-2-carbonyl derivatives are prone to racemization; optimize reaction conditions (e.g., low temperature, inert atmosphere) to minimize epimerization. Process analytical technology (PAT) tools enable real-time quality control .

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